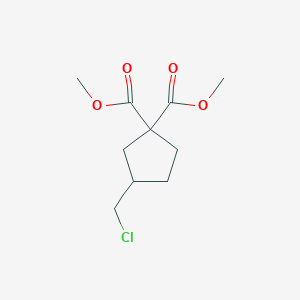
Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate is an organic compound with a cyclopentane ring substituted with a chloromethyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate typically involves the chloromethylation of dimethyl cyclopentane-1,1-dicarboxylate. This can be achieved through the reaction of dimethyl cyclopentane-1,1-dicarboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Dimethyl 3-(hydroxymethyl)cyclopentane-1,1-dicarboxylate.
Oxidation: Dimethyl 3-(carboxymethyl)cyclopentane-1,1-dicarboxylate.
Scientific Research Applications
Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate involves its reactivity due to the presence of the chloromethyl group and ester functionalities. The chloromethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
- Dimethyl cyclopentane-1,1-dicarboxylate
- Dimethyl 3-(hydroxymethyl)cyclopentane-1,1-dicarboxylate
- Dimethyl 3-(carboxymethyl)cyclopentane-1,1-dicarboxylate
Comparison: Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate for further functionalization and synthesis of diverse organic compounds.
Properties
CAS No. |
138714-91-7 |
|---|---|
Molecular Formula |
C10H15ClO4 |
Molecular Weight |
234.67 g/mol |
IUPAC Name |
dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-14-8(12)10(9(13)15-2)4-3-7(5-10)6-11/h7H,3-6H2,1-2H3 |
InChI Key |
NWZNSYMEELGHEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(C1)CCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


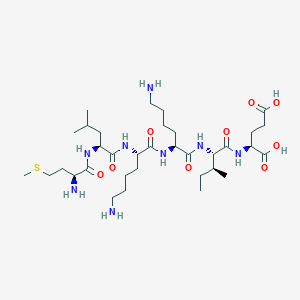

![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)
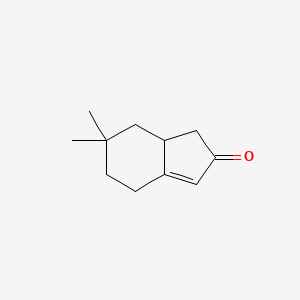
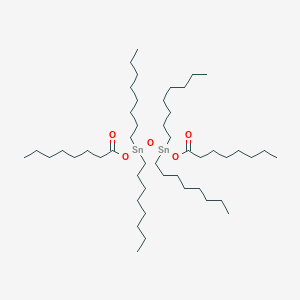
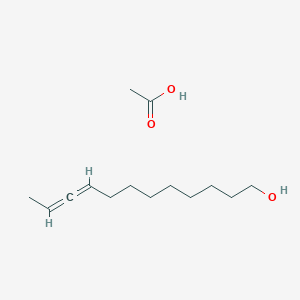
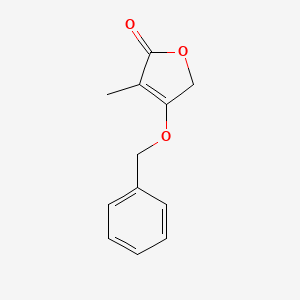
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)
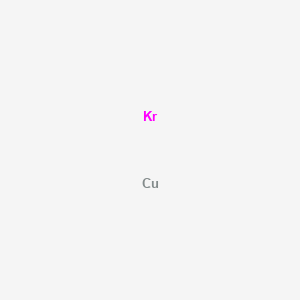

![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)

